(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Amino Sugars and Derivatives :
- Nativi, Reymond, and Vogel (1989) described the use of ethyl and tert-butyl azidoformate with 7-oxabicyclo[2.2.1]hept-5-en-2-one acetals to create mixtures of regioisomeric triazolines. This process contributed to the synthesis of protected amines and derivatives, including 3-amino-3-deoxy-D-altrose and its derivatives (Nativi, Reymond, & Vogel, 1989).
Development of Epibatidine Analogues :
- Carroll et al. (2001) developed a high-yield synthesis of 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, which was a key intermediate in the preparation of epibatidine analogues. These compounds showed potential for binding to nicotinic acetylcholine receptors (Carroll et al., 2001).
Synthesis of Enantiopure Quaternary Prolines :
- Carreras et al. (2010) synthesized a novel azabicyclic amino acid in enantiopure forms. The method involved the ring-opening metathesis of methyl N-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylates, allowing access to a new family of enantiopure proline analogues (Carreras et al., 2010).
Synthesis of Glutamic Acid Analogue :
- Hart and Rapoport (1999) reported the synthesis of a 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine. This synthesis route is significant for creating a constrained glutamate analogue (Hart & Rapoport, 1999).
Synthesis of CCR2 Antagonists :
- Campbell et al. (2009) achieved the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. The synthesis included an iodolactamization step (Campbell et al., 2009).
Scalable Synthesis of Enantiomerically Pure Compounds :
- Maton et al. (2010) described an efficient and scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting significant improvements over original methods (Maton et al., 2010).
Photoresist Material Synthesis :
- Okoroanyanwu et al. (1998) synthesized a series of new alicyclic polymers designed for use as 193 nm photoresist materials. These materials were based on cycloaliphatic co- and terpolymers of 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate (Okoroanyanwu et al., 1998).
Mechanism of Action
Target of Action
It is known that similar compounds are precursors to the enantiomers of the carbocyclic nucleoside carbovir . Carbovir is a potent inhibitor of HIV-1 , suggesting that this compound may also interact with similar targets.
Mode of Action
It is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Biochemical Pathways
It is known that similar compounds, such as carbovir, inhibit the replication of hiv-1 . This suggests that this compound may also affect similar biochemical pathways.
Pharmacokinetics
It is known that similar compounds, such as carbovir, have been used in clinical trials as an alternative to azt , suggesting that this compound may also have favorable ADME properties.
Result of Action
It is known that similar compounds, such as carbovir, inhibit the replication of hiv-1 , suggesting that this compound may also have similar effects.
Action Environment
It is known that similar compounds, such as carbovir, have been used in clinical trials , suggesting that this compound may also be stable under various environmental conditions.
Properties
IUPAC Name |
tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXHTCUZAWODK-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445687 | |
Record name | (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702666-72-6 | |
Record name | (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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